molecular formula C23H18N2O4Se B12388808 TrxR1-IN-1

TrxR1-IN-1

Cat. No.: B12388808
M. Wt: 465.4 g/mol
InChI Key: YTNGXACANTXCOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TrxR1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a selenocysteine-containing precursor, followed by its acetylation and subsequent coupling with other functional groups to form the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: TrxR1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic potential .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized intermediates, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

TrxR1-IN-1 is unique compared to other thioredoxin reductase inhibitors due to its specific binding affinity and potency. Similar compounds include auranofin, piperlongumine, and butaselen, which also target thioredoxin reductase but may have different mechanisms of action and therapeutic profiles . This compound stands out for its potential to induce apoptosis in cancer cells with high specificity and minimal off-target effects .

List of Similar Compounds:
  • Auranofin
  • Piperlongumine
  • Butaselen
  • Cynaropicrin
  • Securinine
  • Vitagulantin A
  • Gambogenic acid
  • Sanguinarine
  • Jolkinolide B
  • Gelenaline

Properties

Molecular Formula

C23H18N2O4Se

Molecular Weight

465.4 g/mol

IUPAC Name

[2-[[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C23H18N2O4Se/c1-15(26)29-20-8-4-2-6-18(20)22(27)24-14-16-10-12-17(13-11-16)25-23(28)19-7-3-5-9-21(19)30-25/h2-13H,14H2,1H3,(H,24,27)

InChI Key

YTNGXACANTXCOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3

Origin of Product

United States

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